molecular formula C15H12N4O2 B2607236 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034614-86-1

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2607236
CAS No.: 2034614-86-1
M. Wt: 280.287
InChI Key: XAGNLYQOPKEWDD-UHFFFAOYSA-N
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Description

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a complex structure with a pyridine ring, a pyrazine ring, and a furan ring, all connected through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine and pyridine rings, followed by their coupling with a furan derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)pyrazin-2-amine
  • Pyrrolopyrazine derivatives
  • Quinolinyl-pyrazoles

Uniqueness

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(12-3-7-21-10-12)19-9-13-14(18-6-5-17-13)11-2-1-4-16-8-11/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGNLYQOPKEWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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